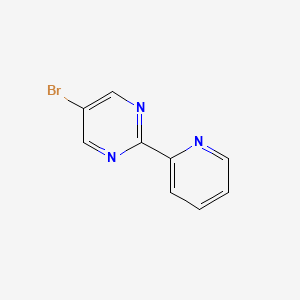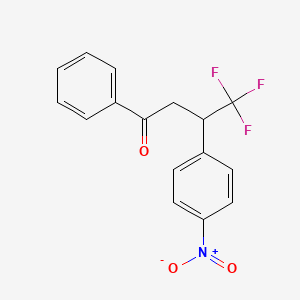![molecular formula C18H18N6 B12635154 N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an indazole moiety, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The compound’s structure includes a triazole ring, which further enhances its chemical and biological properties.
Métodos De Preparación
The synthesis of N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves multiple steps, starting with the preparation of the indazole and triazole intermediates. The reaction conditions typically include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts. The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate .
Análisis De Reacciones Químicas
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indazole and triazole derivatives.
Aplicaciones Científicas De Investigación
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine involves its interaction with various molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The triazole ring can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis . These interactions lead to the compound’s observed biological activities, including anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine can be compared with other similar compounds, such as:
Indazole derivatives: These compounds share the indazole moiety and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Triazole derivatives: Compounds containing the triazole ring also show a wide range of biological activities, including antimicrobial and antiviral effects.
Phenylpyrazoles: These compounds have a similar structure and are known for their insecticidal and antimicrobial properties.
Propiedades
Fórmula molecular |
C18H18N6 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine |
InChI |
InChI=1S/C18H18N6/c1-12-3-8-16-15(9-12)18(22-20-16)17-11-24(23-21-17)14-6-4-13(5-7-14)10-19-2/h3-9,11,19H,10H2,1-2H3,(H,20,22) |
Clave InChI |
QRSHIEUHJHUBCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NN=C2C3=CN(N=N3)C4=CC=C(C=C4)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
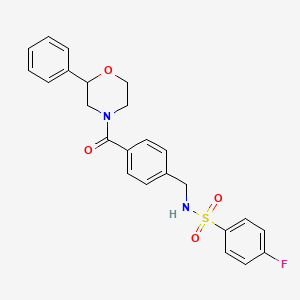
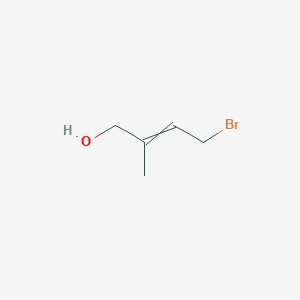

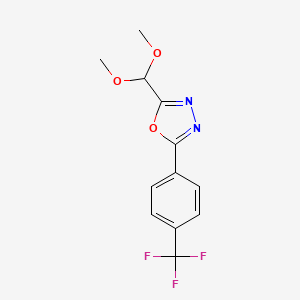
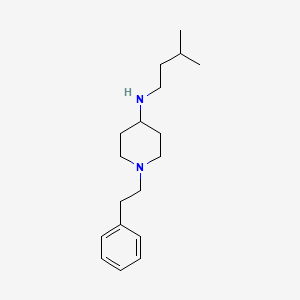

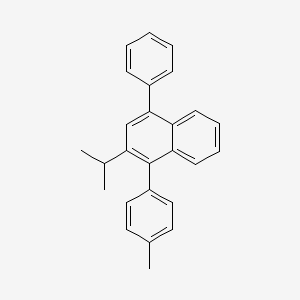
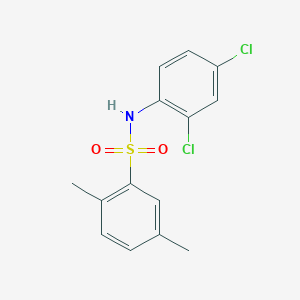
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
